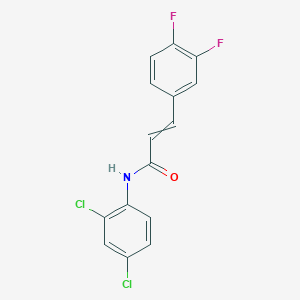
DI-Tert-butyl-2-norbornylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI-Tert-butyl-2-norbornylphosphine is a tertiary phosphine compound with the molecular formula C15H29P. It is characterized by the presence of two tert-butyl groups and a norbornyl group attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DI-Tert-butyl-2-norbornylphosphine typically involves the reaction of norbornyl halides with tert-butylphosphine under controlled conditions. One common method is the reaction of norbornyl chloride with tert-butylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: DI-Tert-butyl-2-norbornylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups. For example, reaction with alkyl halides can yield alkylphosphines.
Coordination: this compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Alkylphosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
DI-Tert-butyl-2-norbornylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is explored for its potential in bioconjugation and as a probe in biological systems due to its unique reactivity.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the synthesis of specialty chemicals and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of DI-Tert-butyl-2-norbornylphosphine primarily involves its role as a ligand in coordination chemistry. The phosphorus atom donates its lone pair of electrons to form coordinate bonds with transition metals, stabilizing the metal center and facilitating catalytic reactions. The steric bulk of the tert-butyl and norbornyl groups influences the reactivity and selectivity of the compound in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Di-tert-butylphosphine: Similar in structure but lacks the norbornyl group, making it less sterically hindered.
2-(Di-tert-butylphosphino)biphenyl: Contains a biphenyl group instead of a norbornyl group, used in different catalytic applications.
Tris(2-methoxyphenyl)phosphine: Another tertiary phosphine with different substituents, used in coordination chemistry.
Uniqueness: DI-Tert-butyl-2-norbornylphosphine is unique due to the combination of the sterically bulky tert-butyl groups and the rigid norbornyl group. This unique structure imparts distinct reactivity and selectivity in catalytic processes, making it a valuable compound in both academic research and industrial applications.
Eigenschaften
Molekularformel |
C15H29P |
|---|---|
Molekulargewicht |
240.36 g/mol |
IUPAC-Name |
[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-ditert-butylphosphane |
InChI |
InChI=1S/C15H29P/c1-14(2,3)16(15(4,5)6)13-10-11-7-8-12(13)9-11/h11-13H,7-10H2,1-6H3/t11-,12+,13?/m1/s1 |
InChI-Schlüssel |
KLQDTSDJWQAGBD-OJRHAOMCSA-N |
Isomerische SMILES |
CC(C)(C)P(C1C[C@@H]2CC[C@H]1C2)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)P(C1CC2CCC1C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)
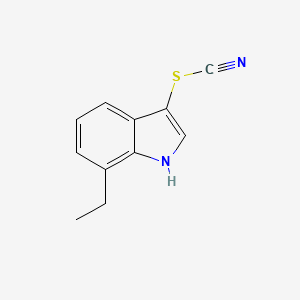
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
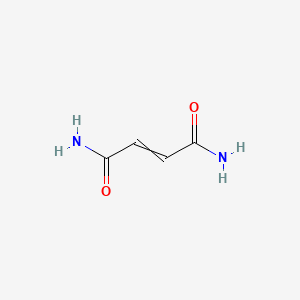

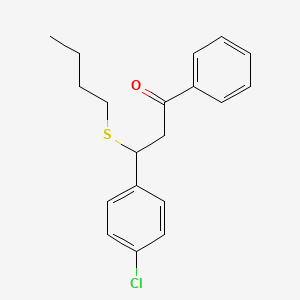
![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)
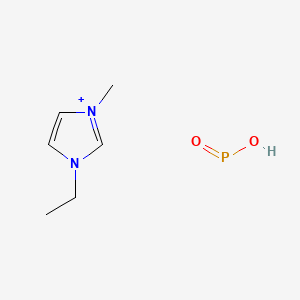
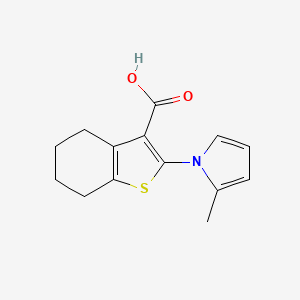

![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)
